2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide
CAS No.: 476484-67-0
Cat. No.: VC8827110
Molecular Formula: C20H20ClN3O2S
Molecular Weight: 401.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-67-0 |
|---|---|
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C20H20ClN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3 |
| Standard InChI Key | XYCQIHPCPUUJAU-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide is a quinazoline derivative characterized by a sulfanyl linkage and diethylacetamide substituent. Its systematic IUPAC name is 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide . The molecular formula is C20H20ClN3O2S, with a molecular weight of 401.9 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 476484-67-0 |
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide |
Structural Features and Analogues
The compound’s core structure consists of a quinazoline ring substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-acetamide moiety. Comparative studies highlight structural similarities with other quinazoline derivatives, such as 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (MW: 501.0 g/mol), which shares the quinazoline-sulfanyl backbone but differs in its amide substituent. Non-quinazoline analogues, like N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (MW: 332.8 g/mol), retain the chlorophenyl and acetamide groups but lack the quinazoline core.
Synthesis and Physicochemical Properties
Physicochemical Profile
The compound is a solid at room temperature, with a purity specification of ≥95% for research-grade material . Key properties include:
-
Solubility: Limited data available, but analogous compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Stability: Stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture .
-
LogP: Estimated XLogP3-AA values for similar compounds range from 2.9 to 4.1, suggesting moderate lipophilicity.
Emergency Protocols
-
Inhalation: Move to fresh air; seek medical attention if symptoms persist .
-
Ocular Exposure: Rinse eyes with water for 15 minutes; remove contact lenses if present .
Applications and Future Directions
Current Research Use
The compound is strictly designated for non-clinical research, focusing on:
-
Structure-activity relationship (SAR) studies to optimize quinazoline-based therapeutics.
-
Target validation in kinase-dependent disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume